molecular formula C8H10BFO4 B11898635 (5-Fluoro-2,3-dimethoxyphenyl)boronic acid

(5-Fluoro-2,3-dimethoxyphenyl)boronic acid

Cat. No.: B11898635
M. Wt: 199.97 g/mol
InChI Key: CWZUODLFASMSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2,3-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2,3-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-fluoro-2,3-dimethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2,3-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids, including (5-Fluoro-2,3-dimethoxyphenyl)boronic acid, have been investigated for their potential in treating various cancers. Research has shown that compounds containing boronic acid moieties can inhibit cancer cell growth by targeting specific pathways involved in tumor proliferation. For instance, studies have indicated that boronic acids can induce DNA damage and promote cell cycle arrest in renal cancer cells . The mechanism often involves the upregulation of p-H2AX, a marker for DNA damage response.

Antibacterial Properties
The antibacterial applications of boronic acids are also significant. They can act as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The design of this compound derivatives has shown promise in overcoming resistance mechanisms in hospital strains of bacteria. These compounds bind covalently to the active site of β-lactamases, effectively restoring the efficacy of existing antibiotics .

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the most prominent applications of this compound is as a substrate in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of biaryl compounds by coupling an organohalide with a boronic acid under palladium(0) catalysis. The mild reaction conditions and low toxicity make it a preferred method in organic synthesis .

ApplicationDescription
Anticancer Inhibits cancer cell growth; induces DNA damage
Antibacterial Inhibits β-lactamases; restores antibiotic efficacy
Organic Synthesis Used in Suzuki-Miyaura coupling for biaryl synthesis

Advanced Materials

Sensor Development
Boronic acids have been explored for their ability to form reversible covalent bonds with diols. This property is utilized in developing sensors for detecting sugars and other biomolecules. The interaction between this compound and diols can be harnessed for creating sensitive detection systems for various applications, including medical diagnostics .

Case Studies

Case Study 1: Antitumor Activity Evaluation
In a recent study, several boronic acid derivatives were synthesized and evaluated for their antitumor properties against renal cancer and leukemia cell lines. The lead compound exhibited significant cytotoxicity and was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Overcoming Antibiotic Resistance
A series of experiments demonstrated that this compound derivatives effectively inhibited class C β-lactamases in resistant bacterial strains. The binding affinity was determined using kinetic assays, revealing low inhibitory constants that indicate potent activity against resistant pathogens .

Mechanism of Action

The mechanism of action of (5-Fluoro-2,3-dimethoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with cellular components through boron-oxygen bonds .

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2,3-dimethoxyphenyl)boronic acid
  • 3,5-Dimethoxyphenylboronic acid
  • 3,5-Difluorophenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

This compound is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of substituents can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications .

Biological Activity

(5-Fluoro-2,3-dimethoxyphenyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula C8H10BFO4C_8H_{10}BFO_4 and features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in targeting enzymes and receptors.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell growth in various cancer cell lines through several mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to inhibited proliferation. For instance, in HeLa cells, significant growth inhibition was observed with an IC50 value of approximately 0.048 μM .
  • Mechanistic Insights : Immunoblotting studies indicate that the compound promotes DNA damage responses by upregulating phosphorylated H2AX (p-H2AX), a marker for DNA double-strand breaks .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
HeLa0.048G2/M phase arrest
Caki-10.030Induction of DNA damage
U2660.021Proteasome inhibition

2. Antibacterial Activity

The antibacterial properties of boronic acids have been well-documented, and this compound is no exception. It exhibits potent activity against resistant bacterial strains by acting as a β-lactamase inhibitor.

  • Inhibition Profile : It demonstrates effective inhibition against class C β-lactamases with Ki values in the low micromolar range . This property makes it a promising candidate for overcoming antibiotic resistance.

Table 2: Antibacterial Activity

Bacterial StrainKi (μM)Activity Description
Class C β-lactamases0.004Strong inhibitor
Pseudomonas aeruginosa0.008Biofilm formation inhibition

Case Study 1: Cancer Treatment

In a preclinical study involving various cancer types, this compound was administered to evaluate its efficacy in tumor reduction. The results indicated a significant decrease in tumor size in xenograft models, correlating with increased p-H2AX levels and cell cycle arrest markers.

Case Study 2: Antibiotic Resistance

A clinical study assessed the effectiveness of this compound as an adjunct therapy in patients with infections caused by multidrug-resistant bacteria. The compound demonstrated a reduction in bacterial load when used alongside traditional antibiotics.

Properties

Molecular Formula

C8H10BFO4

Molecular Weight

199.97 g/mol

IUPAC Name

(5-fluoro-2,3-dimethoxyphenyl)boronic acid

InChI

InChI=1S/C8H10BFO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4,11-12H,1-2H3

InChI Key

CWZUODLFASMSFG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OC)OC)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.